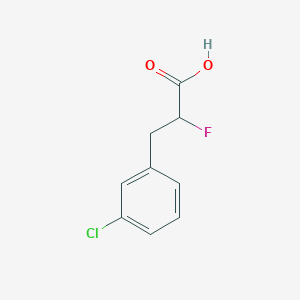

3-(3-Chlorophenyl)-2-fluoropropanoic acid

Descripción

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDGCBDOZUAMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(3-Chlorophenyl)-2-fluoropropanoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique chemical structure, exhibits properties that may be beneficial in therapeutic applications, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.

- Chemical Formula : C10H10ClF

- Molecular Weight : 200.64 g/mol

- CAS Number : 1780107-65-4

The presence of a fluorine atom in its structure is significant as it can enhance lipophilicity and metabolic stability, potentially improving the bioavailability of the compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may act as an agonist for specific receptors involved in metabolic regulation, although detailed mechanisms are still under investigation .

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes associated with inflammatory pathways. For example, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain .

Antimicrobial and Anticancer Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens. Additionally, some research indicates potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cell lines .

Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory properties of this compound, researchers observed a significant reduction in inflammation markers in animal models treated with the compound. The study highlighted its potential use in managing conditions like arthritis and other inflammatory diseases .

Study 2: Enzyme Interaction

A separate investigation focused on the interaction of this compound with COX enzymes. Results indicated that this compound exhibited competitive inhibition, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Position Variations

The position of halogens on the phenyl ring and the propanoic acid chain significantly impacts physicochemical properties. For example:

- 3-(3-Chloro-2-fluorophenyl)propanoic acid (CAS 135832-52-9, similarity score 0.93) differs in the placement of fluorine at the ortho position on the phenyl ring, likely reducing steric hindrance compared to the meta configuration in the target compound. This positional change may enhance acidity due to altered electron-withdrawing effects .

Halogen Substitution Effects

- Bromine Substitution: The brominated analog 3-(3-Bromo-2-fluorophenyl)propanoic acid (CAS 1261814-91-8) has a higher molecular weight (247.06 g/mol vs. ~198.6 g/mol for the target compound) and increased steric bulk, which may reduce metabolic stability but enhance binding affinity in hydrophobic enzyme pockets .

- Trifluoromethyl Groups: 3-[4-(Trifluoromethyl)phenyl]propanoic acid (C10H9F3O2) exhibits stronger electron-withdrawing effects from the CF3 group, increasing the carboxylic acid’s acidity (lower pKa) compared to the target compound .

Functional Group Modifications

- Dimethyl Substituents: 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid () replaces fluorine with two methyl groups, drastically altering steric properties. The dimethyl configuration reduces rotational freedom and may hinder interactions with biological targets, as evidenced by its synthesis as a colorless oil (73% yield) compared to crystalline analogs .

- However, the bulky sulfonyl group could limit membrane permeability .

Data Table: Key Structural and Physical Properties of Analogs

Métodos De Preparación

Synthesis of Ethyl 3-(3-chlorophenyl)propanoate

- Prepared by esterification of 3-(3-chlorophenyl)propanoic acid or via Friedel-Crafts acylation followed by chlorination.

- The crude ester is often used directly in the fluorination step without further purification to improve efficiency.

Fluorination Process

- Fluorination is typically performed using electrophilic fluorinating agents or nucleophilic fluorine sources.

- The process may require repetition if fluorination is incomplete.

- After fluorination, the ester is hydrolyzed under acidic or basic conditions to yield the free 3-(3-chlorophenyl)-2-fluoropropanoic acid.

Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids

A highly selective method involves the kinetic resolution of racemic mixtures of 2-aryl-2-fluoropropanoic acids to obtain optically active this compound.

Key Reagents and Catalysts

- Coupling agent: Pivaloyl chloride (Piv2O)

- Achiral alcohol: Bis(α-naphthyl)methanol [(α-Np)2CHOH]

- Chiral acyl-transfer catalyst: (+)-Benzotetramisole (BTM)

- Base: Triethylamine (i-Pr2NEt)

Reaction Conditions and Solvent Screening

- Solvent choice significantly affects yield and enantiomeric excess (ee).

- Common solvents tested include dichloromethane (CH2Cl2), tetrahydrofuran (THF), dimethylformamide (DMF), and diethyl ether (Et2O).

- Optimal conditions found in diethyl ether with reduced base loading improved conversion and selectivity.

Representative Data from Solvent Screening

| Entry | Solvent | Yield of Ester/Acid (%) | ee of Ester/Acid (%) | Selectivity Factor (s) |

|---|---|---|---|---|

| 1 | CH2Cl2 | 13 / 80 | 91 / 11 | 24 |

| 2 | THF | 31 / 52 | 92 / 43 | 36 |

| 3 | DMF | 18 / 46 | 90 / 17 | 23 |

| 4 | Et2O | 47 / 40 | 87 / 70 | 31 |

Note: Lowering the amount of base improved ester yield and conversion.

Mechanistic Insights

- The key enantio-determining step involves multiple transacylation reactions.

- Density Functional Theory (DFT) calculations support the stereochemical outcome of the esterification step.

- The reaction affords both optically active esters and recovered unreacted acids with high enantiopurity.

Additional Considerations and Alternative Methods

- Halogenation Precursors: Preparation of 3'-chloropropiophenone as a precursor is reported, involving chlorination using metal salts and specific reaction conditions to ensure regioselectivity and yield.

- Fluorination Techniques: Both nucleophilic and electrophilic fluorination methods are employed depending on the substrate and desired stereochemistry.

- Chiral Catalysis: Use of chiral acyl-transfer catalysts such as (+)-BTM enhances enantioselectivity in the preparation of chiral fluorinated acids.

- Purification: Crude products are often purified by extraction, drying over sodium sulfate, filtration, and solvent evaporation.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Fluorination of ethyl 3-(3-chlorophenyl)propanoate | Electrophilic/nucleophilic fluorinating agents | Repeated fluorination if needed | ~90% yield of ester; hydrolysis to acid | Direct method; requires precursor synthesis |

| Kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids | Pivaloyl chloride, bis(α-naphthyl)methanol, (+)-BTM, i-Pr2NEt | Solvent-dependent (Et2O optimal) | Ester yield up to 47%, acid recovery 40%, high ee | High stereoselectivity; chiral catalyst essential |

| Preparation of 3'-chloropropiophenone precursor | Chlorination with metal salts and tri-substituted reagents | Controlled chlorination conditions | High regioselectivity and yield | Precursor for further fluorination steps |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)-2-fluoropropanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via fluorination of a chlorophenyl-substituted propanone precursor. For example, oxidation of 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone using KMnO₄ under acidic conditions yields the carboxylic acid derivative. Optimization involves controlling reaction temperature (e.g., 22–25°C) and solvent polarity to minimize side reactions like decarboxylation . Recrystallization in ethanol-water mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the fluorinated structure and substituent positions (e.g., δ ~4.5–5.0 ppm for fluorinated protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 216.02 for C₉H₇ClFO₂) and fragmentation patterns .

- Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) validate functional groups .

Q. How can impurities in synthesized this compound be identified and resolved?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities like unreacted starting materials or dehalogenated byproducts. Gradient elution with acetonitrile/water (0.1% TFA) resolves polar and nonpolar impurities. Reference standards for related compounds (e.g., 3-(3-Chlorophenyl)propanoic acid) aid in identification .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

- Methodological Answer : Fluorination typically occurs at the β-position due to steric and electronic effects. Density Functional Theory (DFT) calculations show that the electron-withdrawing chlorine on the phenyl ring stabilizes the transition state at the β-carbon. Kinetic studies using deuterated analogs or isotopic labeling can validate this mechanism .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodological Answer : Stability tests in aprotic solvents (e.g., DMSO or THF) at 4°C show minimal degradation over 6 months. In protic solvents (e.g., methanol), acid-catalyzed esterification or decarboxylation occurs above 30°C. Accelerated aging studies (40–60°C) with periodic HPLC monitoring quantify degradation pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., COX-2) may arise from impurities or stereochemical variations. Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) using enantiomerically pure samples (separated via chiral HPLC). Cross-validate results with orthogonal assays like surface plasmon resonance (SPR) .

Q. How can computational modeling guide the design of this compound analogs for enhanced pharmacokinetic properties?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., PPAR-γ). ADMET prediction tools (e.g., SwissADME) optimize logP (<3) and polar surface area (>60 Ų) for improved solubility and blood-brain barrier penetration. Synthesize top-ranked analogs for in vitro validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.